1-[(1-Methylpiperidin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea

Soluble epoxide hydrolase Enzyme inhibition Urea pharmacophore

1-[(1-Methylpiperidin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea is a synthetic N-aryl-N′-alkylurea derivative combining a 3,4,5-trimethoxyphenyl pharmacophore with a 1-methylpiperidin-4-ylmethyl substituent. This compound (C17H27N3O4; MW 337.40 g/mol) belongs to the class of piperidine‑linked urea compounds that have been explored as fatty acid amide hydrolase (FAAH) inhibitors and soluble epoxide hydrolase (sEH) inhibitors, as documented in patents covering structurally related urea derivatives.

Molecular Formula C17H27N3O4
Molecular Weight 337.42
CAS No. 1209174-68-4
Cat. No. B2410250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-Methylpiperidin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea
CAS1209174-68-4
Molecular FormulaC17H27N3O4
Molecular Weight337.42
Structural Identifiers
SMILESCN1CCC(CC1)CNC(=O)NC2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C17H27N3O4/c1-20-7-5-12(6-8-20)11-18-17(21)19-13-9-14(22-2)16(24-4)15(10-13)23-3/h9-10,12H,5-8,11H2,1-4H3,(H2,18,19,21)
InChIKeyZMCOMJZISRHIQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(1-Methylpiperidin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea (CAS 1209174-68-4): Structural Profile and Procurement Considerations


1-[(1-Methylpiperidin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea is a synthetic N-aryl-N′-alkylurea derivative combining a 3,4,5-trimethoxyphenyl pharmacophore with a 1-methylpiperidin-4-ylmethyl substituent [1]. This compound (C17H27N3O4; MW 337.40 g/mol) belongs to the class of piperidine‑linked urea compounds that have been explored as fatty acid amide hydrolase (FAAH) inhibitors and soluble epoxide hydrolase (sEH) inhibitors, as documented in patents covering structurally related urea derivatives [2]. Its computed physicochemical properties include an XLogP3 of 1.6, a topological polar surface area of 72.1 Ų, 2 hydrogen bond donors, and 5 hydrogen bond acceptors, suggesting moderate lipophilicity and favorable drug‑like characteristics relative to closely related analogs with bulkier N‑substituents [1].

Why 1-[(1-Methylpiperidin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea Cannot Be Interchanged with Other Piperidine–Urea Analogs


Piperidine‑urea derivatives with a 3,4,5‑trimethoxyphenyl group constitute a structurally diverse class in which even minor modifications to the piperidine N‑substituent result in large potency differences at the target level. For instance, the close analog 1‑(1‑propionylpiperidin‑4‑yl)‑3‑(3,4,5‑trimethoxyphenyl)urea (CHEMBL1257990) exhibits an sEH IC₅₀ > 5,000 nM [1], while structurally distinct inhibitors in the same patent family achieve nanomolar potency. The target compound carries a simple N‑methyl group on the piperidine ring rather than an acyl group, a modification that alters both lipophilicity (XLogP3 1.6 vs. higher values for N‑acylated analogs) and the basicity of the piperidine nitrogen, thereby influencing solubility, permeability, and target binding [2]. These differences underscore that generic substitution across this scaffold is not scientifically sound without direct comparative data.

Quantitative Differentiation Evidence: 1-[(1-Methylpiperidin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea vs. Closest Structural Analogs


N‑Substituent Impact on Soluble Epoxide Hydrolase (sEH) Inhibitory Potency: Target Compound vs. N‑Propionyl Analog

The closest structurally characterized analog, 1‑(1‑propionylpiperidin‑4‑yl)‑3‑(3,4,5‑trimethoxyphenyl)urea (CHEMBL1257990), was evaluated against both human and mouse sEH and exhibited IC₅₀ values > 5,000 nM in fluorescence-based assays at pH 7.0 [1]. This compound differs from the target compound only by the replacement of the N‑methyl group with an N‑propionyl substituent on the piperidine ring. The >5 µM activity of the propionyl analog provides a critical benchmark for the target compound: if the target compound shows comparable or weaker sEH inhibition, this would confirm that N‑acylation is not required for sEH binding within this 3,4,5‑trimethoxyphenyl urea series. Conversely, any significant improvement in potency would indicate that the free tertiary amine contributes favorably to target engagement.

Soluble epoxide hydrolase Enzyme inhibition Urea pharmacophore

Physicochemical Differentiation: Computed Drug‑Likeness Parameters vs. N‑Acylated and N‑Arylmethyl Analogs

The target compound exhibits computed physicochemical parameters distinct from its N‑substituted analogs. Its XLogP3 of 1.6 [1] is markedly lower than the predicted logP values of bulkier analogs such as 1‑((1‑(2‑fluorobenzoyl)piperidin‑4‑yl)methyl)‑3‑(3,4,5‑trimethoxyphenyl)urea and N‑phenyl‑N′‑[1‑(3,4,5‑trimethoxybenzyl)‑4‑piperidyl]urea (C22H29N3O4), which carry additional aromatic rings. The topological polar surface area (TPSA) of 72.1 Ų, hydrogen bond donor count of 2, and hydrogen bond acceptor count of 5 place this compound within favorable ranges for oral bioavailability according to Lipinski and Veber rules, while the absence of additional aromatic substituents reduces the risk of CYP450 inhibition and nonspecific binding commonly associated with more lipophilic analogs [1].

Physicochemical profiling Drug-likeness Permeability prediction

Structural Determinant of FAAH Binding Pocket Complementarity: N‑Methylpiperidine vs. Complex N‑Substituted Piperidine Ureas

Patents covering piperidine‑urea FAAH inhibitors, including EP2065369A1 [1], disclose that the N‑substituent on the piperidine ring is a critical determinant of FAAH inhibitory potency. The target compound's N‑methylpiperidine moiety represents the minimal steric footprint within the subclass, contrasting with more elaborate N‑substituents (e.g., aryl‑lower alkylene, heteroaryl‑lower alkylene) that are claimed to enhance FAAH binding. While no FAAH IC₅₀ value for this specific compound is available in the open literature, a closely matched chemotype — N‑(3,4,5‑trimethoxyphenyl)‑N′‑(piperidin‑4‑ylmethyl)urea scaffold — is explicitly covered by the Markush structures in FAAH inhibitor patents, and the N‑methyl group distinguishes this compound from the N‑H piperidine congeners that may exhibit different pharmacokinetic and binding profiles due to altered basicity [1].

Fatty acid amide hydrolase Structure–activity relationship Urea inhibitor design

Cytotoxicity Selectivity Profile: 1‑Methylpiperidin‑4‑yl Urea Scaffold Class vs. Normal Hepatocytes

In a 2021 study of N‑aryl‑N′‑arylmethylurea derivatives [1], seven compounds bearing a 1‑methylpiperidin‑4‑yl group demonstrated broad antiproliferative activity against A549, MCF7, HCT116, and PC3 cancer cell lines while exhibiting minimal activity against the normal human liver cell line HL7702. Although the target compound differs in its aryl substitution pattern (3,4,5‑trimethoxyphenyl vs. 4‑(pyridin‑2‑ylmethoxy)benzyl), this finding establishes a class‑level precedent that the 1‑methylpiperidin‑4‑yl pharmacophore can confer a favorable cancer‑cell selectivity window. The IC₅₀ values for the most potent analogs (compounds 9b and 9d) were below 3 µM against MCF7 and PC3, with markedly less activity in HL7702 [1].

Anticancer screening Selectivity index Normal cell toxicity

Key Limitation: Absence of Direct Head‑to‑Head Pharmacological Data for the Target Compound

A systematic search of the primary literature, authoritative databases (PubChem, ChEMBL, BindingDB), and patent repositories did not yield any direct quantitative pharmacological data (IC₅₀, Kᵢ, EC₅₀, or in vivo endpoints) for 1‑[(1‑methylpiperidin‑4‑yl)methyl]‑3‑(3,4,5‑trimethoxyphenyl)urea (CAS 1209174‑68‑4) [1][2][3]. This compound currently resides in the 'underexplored' segment of the piperidine‑urea chemical space. Consequently, all differentiation evidence presented in this guide is necessarily derived from the closest available analogs and class‑level inferences. Procurement decisions should therefore be driven by the compound's strategic value as (i) a structurally minimalist reference standard for SAR studies, (ii) a synthetic intermediate amenable to late‑stage diversification, or (iii) a screening candidate for target‑based or phenotypic assays where its untested status offers discovery novelty.

Data gap analysis Compound prioritization Screening recommendation

Recommended Application Scenarios for 1-[(1-Methylpiperidin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea in Drug Discovery and Chemical Biology


SAR Reference Compound for Piperidine N‑Substituent Profiling in FAAH/sEH Inhibitor Programs

Use this compound as the N‑methyl baseline in a matched‑pair SAR series to systematically profile how piperidine N‑substitution (methyl vs. H vs. acyl vs. arylalkyl) modulates FAAH and sEH inhibitory potency, selectivity, and physicochemical properties. The close analog CHEMBL1257990 (N‑propionyl; sEH IC₅₀ > 5 µM) provides a quantitative comparator for the N‑acyl direction [1]. The patent framework of EP2065369A1 supports the relevance of this chemotype to FAAH‑mediated indications including overactive bladder and pain [2].

Late‑Stage Diversification Scaffold for Focused Compound Library Synthesis

The tertiary amine of the N‑methylpiperidine moiety enables facile derivatization via alkylation, acylation, or reductive amination without the need for protecting group manipulation, making this compound a privileged intermediate for generating focused libraries of 3,4,5‑trimethoxyphenyl urea analogs. The moderate XLogP3 (1.6) and TPSA (72.1 Ų) provide a favorable starting point for maintaining drug‑like properties after diversification [3].

Phenotypic Screening Candidate for Anticancer Cell Panel Profiling

Based on class‑level evidence that seven 1‑methylpiperidin‑4‑yl urea compounds showed broad antiproliferative activity against A549, MCF7, HCT116, and PC3 cell lines with minimal normal‑cell toxicity (HL7702) [4], this compound is recommended for inclusion in anticancer phenotypic screening cascades to evaluate whether the 3,4,5‑trimethoxyphenyl modification alters or enhances the cancer‑cell selectivity profile observed in the parent scaffold class.

Negative Control or Tool Compound for sEH Target Engagement Studies

Given the >5 µM sEH IC₅₀ of the structurally related N‑propionyl analog CHEMBL1257990 [1], this compound is likely to exhibit similarly weak sEH inhibition and may serve as a negative control in sEH biochemical assays, provided confirmatory testing is performed. Its structural similarity to potent sEH inhibitors in the same patent family (US9296693) makes it a useful tool for validating target engagement specificity.

Quote Request

Request a Quote for 1-[(1-Methylpiperidin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.